molecular formula C8H18Si B14319058 Silane, trimethyl[(1-methylcyclopropyl)methyl]- CAS No. 106162-48-5

Silane, trimethyl[(1-methylcyclopropyl)methyl]-

Cat. No.: B14319058
CAS No.: 106162-48-5
M. Wt: 142.31 g/mol
InChI Key: HUFVQHINWXUZPV-UHFFFAOYSA-N
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Description

Silane, trimethyl[(1-methylcyclopropyl)methyl]-: is an organosilicon compound with the molecular formula C₇H₁₆Si It is a derivative of silane, where three hydrogen atoms are replaced by trimethyl[(1-methylcyclopropyl)methyl] groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, trimethyl[(1-methylcyclopropyl)methyl]- typically involves the reaction of a suitable silane precursor with trimethyl[(1-methylcyclopropyl)methyl] groups. One common method is the hydrosilylation reaction, where a silane compound reacts with an alkene in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and pressures to ensure high yields and selectivity.

Industrial Production Methods

In industrial settings, the production of Silane, trimethyl[(1-methylcyclopropyl)methyl]- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and flow rates, leading to efficient and consistent production. The use of advanced catalysts and optimized reaction conditions further enhances the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Silane, trimethyl[(1-methylcyclopropyl)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions and oxidizing agents used.

    Reduction: It can be reduced to form simpler silane derivatives, often using reducing agents like lithium aluminum hydride.

    Substitution: The trimethyl[(1-methylcyclopropyl)methyl] groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents like tetrahydrofuran.

    Substitution: Nucleophiles such as halides, amines, or alcohols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products

    Oxidation: Silanols and siloxanes.

    Reduction: Simpler silane derivatives.

    Substitution: Various substituted silanes with different functional groups.

Scientific Research Applications

Silane, trimethyl[(1-methylcyclopropyl)methyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions to introduce silicon-containing groups into organic molecules.

    Biology: The compound is explored for its potential use in bioconjugation and as a building block for silicon-based biomaterials.

    Medicine: Research is ongoing to investigate its potential as a drug delivery agent and in the development of silicon-based pharmaceuticals.

    Industry: It is used in the production of advanced materials, such as silicon-based polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Silane, trimethyl[(1-methylcyclopropyl)methyl]- involves its ability to participate in various chemical reactions due to the presence of reactive silicon-hydrogen bonds. These bonds can undergo hydrosilylation, oxidation, and reduction reactions, allowing the compound to interact with a wide range of substrates. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilane: A simpler silane derivative with three methyl groups attached to silicon.

    Triethylsilane: Similar to trimethylsilane but with ethyl groups instead of methyl groups.

    Phenylsilane: Contains a phenyl group attached to silicon, offering different reactivity and applications.

Uniqueness

Silane, trimethyl[(1-methylcyclopropyl)methyl]- is unique due to the presence of the 1-methylcyclopropylmethyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications where traditional silanes may not be suitable.

Properties

CAS No.

106162-48-5

Molecular Formula

C8H18Si

Molecular Weight

142.31 g/mol

IUPAC Name

trimethyl-[(1-methylcyclopropyl)methyl]silane

InChI

InChI=1S/C8H18Si/c1-8(5-6-8)7-9(2,3)4/h5-7H2,1-4H3

InChI Key

HUFVQHINWXUZPV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C[Si](C)(C)C

Origin of Product

United States

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